2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
Overview
Description
2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
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Biological Activity
2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione (CAS: 1241674-58-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethylphenylamine with appropriate precursors under controlled conditions. The synthetic route often includes steps such as cyclization and functional group modifications to achieve the desired molecular structure.
Antimicrobial Activity
Research indicates that derivatives of methanoisoindole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains. The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .
Enzyme Inhibition
Inhibitory effects on specific enzymes have been observed with methanoisoindole derivatives. For example, studies have reported that compounds with similar structural motifs can act as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes play critical roles in neurotransmission and their inhibition is relevant in the context of neurodegenerative diseases .
Cytotoxicity
Cytotoxic assays have been conducted to evaluate the potential of this compound against various cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .
Case Studies
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of methanoisoindole derivatives. Modifications at the phenyl ring or the amine group can significantly influence biological activity. For instance, substituents that enhance lipophilicity tend to improve membrane permeability and subsequently increase antimicrobial efficacy .
Mechanistic Insights
The biological mechanisms underlying the activity of this compound are still under investigation. It is hypothesized that the compound interacts with cellular targets through hydrogen bonding and hydrophobic interactions due to its planar structure and functional groups .
Properties
IUPAC Name |
4-[(4-ethylanilino)methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-11-3-7-14(8-4-11)19-10-20-17(21)15-12-5-6-13(9-12)16(15)18(20)22/h3-8,12-13,15-16,19H,2,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBLJYVYVJHMKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCN2C(=O)C3C4CC(C3C2=O)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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